molecular formula C8H9ClN2O2 B13041889 Methyl 5-chloro-6-ethylpyrazine-2-carboxylate

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate

Cat. No.: B13041889
M. Wt: 200.62 g/mol
InChI Key: GUOGKDOWEMRPSF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate (CAS: 1688685-54-2) is a pyrazine derivative characterized by a chloro substituent at position 5, an ethyl group at position 6, and a methyl ester at position 2 of the pyrazine ring. Its molecular formula is inferred as C₉H₁₀ClN₂O₂, with a molecular weight of 212.6 g/mol.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-chloro-6-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-3-5-7(9)10-4-6(11-5)8(12)13-2/h4H,3H2,1-2H3

InChI Key

GUOGKDOWEMRPSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-ethylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-6-ethylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway. By antagonizing STING activation, the compound can modulate immune responses, making it a potential therapeutic agent for conditions where aberrant STING signaling is implicated .

Comparison with Similar Compounds

Structural Analogs

Pyrazine derivatives vary in substituent positions, functional groups, and side chains, significantly influencing their physicochemical and biological properties. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Group Molecular Weight (g/mol) Biological Activity Reference
Methyl 5-chloro-6-ethylpyrazine-2-carboxylate 5-Cl, 6-C₂H₅, 2-COOCH₃ Carboxylate ester 212.6 Not reported
6-Chloropyrazine-2-carboxylic acid methyl ester 6-Cl, 2-COOCH₃ Carboxylate ester 188.6 Intermediate in synthesis
Ethyl 6-chloropyrazine-2-carboxylate 6-Cl, 2-COOCH₂CH₃ Carboxylate ester 202.6 Not reported
5-Chloro-6-methyl-2-pyrazinecarbonitrile 5-Cl, 6-CH₃, 2-CN Nitrile 167.6 Potential pharmacophore
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide 5-t-Bu, 6-Cl, 2-CONHR Carboxamide 434.7 Antimycobacterial (IC₅₀: 41.9 µM)

Key Observations :

  • Positional Effects : Substitution at position 6 (ethyl vs. methyl or chloro) alters steric bulk and lipophilicity. Ethyl groups enhance hydrophobicity compared to methyl or chloro substituents.
  • Functional Groups: Carboxylate esters (e.g., methyl or ethyl) improve solubility in organic solvents, while nitriles (e.g., 5-chloro-6-methyl-2-pyrazinecarbonitrile) may enhance binding to biological targets due to dipole interactions . Carboxamides exhibit notable antimycobacterial activity, as seen in pyrazinecarboxamide derivatives .

Physicochemical Properties

  • Lipophilicity : Ethyl and tert-butyl substituents increase logP values, enhancing membrane permeability. For example, the tert-butyl group in 5-tert-butyl-6-chloro-pyrazinecarboxamide contributes to its higher lipophilicity (logP ~3.5) compared to methyl esters (logP ~1.8–2.5) .
  • Solubility : Methyl and ethyl esters exhibit moderate aqueous solubility due to polar ester groups, whereas nitriles and carboxamides show lower solubility .

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